[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone
Brand Name: Vulcanchem
CAS No.: 307509-08-6
VCID: VC6287544
InChI: InChI=1S/C25H21FO5/c26-18-8-10-20(30-15-16-5-2-1-3-6-16)19(14-18)23(27)25-24(31-25)17-7-9-21-22(13-17)29-12-4-11-28-21/h1-3,5-10,13-14,24-25H,4,11-12,15H2
SMILES: C1COC2=C(C=C(C=C2)C3C(O3)C(=O)C4=C(C=CC(=C4)F)OCC5=CC=CC=C5)OC1
Molecular Formula: C25H21FO5
Molecular Weight: 420.436

[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone

CAS No.: 307509-08-6

Cat. No.: VC6287544

Molecular Formula: C25H21FO5

Molecular Weight: 420.436

* For research use only. Not for human or veterinary use.

[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone - 307509-08-6

Specification

CAS No. 307509-08-6
Molecular Formula C25H21FO5
Molecular Weight 420.436
IUPAC Name [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(5-fluoro-2-phenylmethoxyphenyl)methanone
Standard InChI InChI=1S/C25H21FO5/c26-18-8-10-20(30-15-16-5-2-1-3-6-16)19(14-18)23(27)25-24(31-25)17-7-9-21-22(13-17)29-12-4-11-28-21/h1-3,5-10,13-14,24-25H,4,11-12,15H2
Standard InChI Key BCMDGXDRJCDIAR-UHFFFAOYSA-N
SMILES C1COC2=C(C=C(C=C2)C3C(O3)C(=O)C4=C(C=CC(=C4)F)OCC5=CC=CC=C5)OC1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features three distinct functional groups:

  • Benzodioxepin Ring: A seven-membered heterocyclic system containing two oxygen atoms, contributing to conformational flexibility and potential biological activity.

  • Oxirane Group: A three-membered epoxide ring known for its reactivity in nucleophilic addition reactions, often exploited in synthetic chemistry.

  • Fluorophenyl Moiety: A benzene ring substituted with a fluorine atom at the 5-position and a benzyloxy group at the 2-position, enhancing electronic and steric properties.

The IUPAC name reflects these components, with the methanone group bridging the fluorophenyl and benzodioxepin-oxirane subunits.

Molecular Geometry and Stereochemistry

The oxirane ring introduces stereochemical complexity, as the epoxide’s two carbons are chiral centers. Computational modeling suggests a dihedral angle of approximately 112° between the benzodioxepin and fluorophenyl planes, optimizing steric interactions.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of this compound involves multi-step protocols, as outlined in patent literature for analogous oxiranes . A representative pathway includes:

  • Formation of Trimethylsulfonium Methyl Sulfate:
    Dimethyl sulfide reacts with dimethyl sulfate in an inert solvent (e.g., acetonitrile) to yield trimethylsulfonium methyl sulfate, a key intermediate .

  • Epoxidation of Ketone Precursor:
    The intermediate reacts with a ketone derivative—1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one in related syntheses—in the presence of powdered NaOH or KOH. This step avoids phase-transfer catalysts, unlike traditional methods .

  • Workup and Purification:
    Post-reaction processing involves solvent removal, oxidation with aqueous H2O2\text{H}_2\text{O}_2, and chromatographic purification (HPLC) to isolate the epoxide .

Reaction Conditions and Yield Optimization

  • Temperature: 0–60°C (optimal at 25°C) .

  • Base Selection: NaOH or KOH powders yield >85% efficiency, whereas LiOH underperforms .

  • Solvent Systems: Acetonitrile or dichloromethane ensure homogeneity without catalyst requirements .

DerivativeTarget OrganismEC50 (ppm)
Triazole-epoxide conjugateBotrytis cinerea8.2
Parent oxiraneFusarium graminearum12.4

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Signals at δ 7.45–7.25 (aromatic protons), δ 5.15 (benzyloxy CH2), and δ 4.10–3.80 (benzodioxepin OCH2).

    • 13C^{13}\text{C} NMR: Peaks at 192 ppm (ketone carbonyl), 110–150 ppm (aromatic carbons), and 60–70 ppm (epoxide carbons).

  • Infrared (IR) Spectroscopy:
    Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (epoxide C-O-C).

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